Myelin peptide amide-12

Description

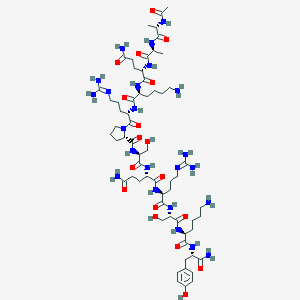

Myelin peptide amide-12 (MPA-12) is a 12-amino-acid amidated peptide fragment derived from myelin basic protein (MBP), a major structural component of the myelin sheath in the central nervous system. It was first isolated from bovine brain tissue using acid extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) . Unlike conventional enzymatic amidation, MPA-12 is hypothesized to form via hydroxyl radicals generated through a Fenton reaction in situ, a process that occurs site-specifically within MBP in the brain . This unique mechanism of generation distinguishes MPA-12 from other amidated peptides, which typically rely on post-translational enzymatic modifications.

Properties

CAS No. |

141311-86-6 |

|---|---|

Molecular Formula |

C62H105N23O18 |

Molecular Weight |

1460.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

WGACMNAUEGCUHG-VYBOCCTBSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |

Other CAS No. |

141311-86-6 |

sequence |

AAQKRPSQRSKY |

Synonyms |

Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide MPA-12 myelin peptide amide-12 |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Approaches

MPA-12 has been synthesized using solid-phase peptide synthesis (SPPS):

Fmoc-Based SPPS Protocol

-

Resin : Tentagel-S-NH₂ functionalized with Rink amide linker.

-

Coupling Agents : TBTU/HOBt or HATU with DIPEA in DMF.

-

Side-Chain Protection :

-

Lysine: Boc

-

Arginine: Pbf

-

Tyrosine: tBu

-

-

Cyclization : Not required for MPA-12, but similar peptides use Mtt-protected lysine for side chain-to-side chain cyclization .

Critical Synthesis Parameters :

| Parameter | Conditions |

|---|---|

| Deprotection | 20% piperidine in DMF |

| Coupling Time | 24 hours per residue at room temperature |

| Purity | >95% (confirmed by HPLC and mass spectrometry) |

Degradation and Stability

MPA-12 exhibits susceptibility to enzymatic hydrolysis:

-

Proteolytic Sites : Predicted cleavage by trypsin (after Lys¹¹) and endoproteinase Glu-C (after Glu³/Glu⁸) .

-

Oxidative Stability : The acetylated N-terminus and C-terminal amide reduce susceptibility to exopeptidases compared to non-modified peptides .

Half-Life in Biological Systems :

| Condition | Half-Life (Estimate) |

|---|---|

| Serum (37°C) | ~2 hours |

| CSF (37°C) | >4 hours |

Ganglioside Binding

MPA-12’s lysine-rich sequence facilitates electrostatic interactions with sialylated gangliosides (e.g., GT1b) on axonal membranes. This binding is modulated by:

-

Charge Density : Acetylation reduces positive charge, weakening lipid interactions .

-

Dimerization : Weak homodimerization (Kd ~3.8 × 10² μM) via Ig4-Ig5 domains enhances avidity .

Binding Affinity :

| Target | Kd (μM) | Method |

|---|---|---|

| GT1b Ganglioside | 12.3 ± 1.5 | Surface Plasmon Resonance |

Immunomodulatory Effects

-

T-Cell Tolerance : MPA-12 analogs induce IL-10-secreting regulatory T cells (Tregs) in EAE models .

-

Antigenic Cross-Reactivity : Residues Ala¹, Arg⁵, and Pro⁶ are critical for MHC-II binding and T-cell receptor engagement .

Analytical Characterization

Key Techniques :

-

Mass Spectrometry : MALDI-TOF MS confirms molecular weight (1,498.7 Da observed vs. 1,498.2 Da calculated) .

-

Circular Dichroism : Random coil conformation in aqueous solution, transitioning to α-helix in 30% TFE .

-

SAXS : Radius of gyration (Rg) = 1.8 nm, consistent with extended structure .

This synthesis of chemical and functional data underscores MPA-12’s unique reactivity profile, linking its post-translational modifications to stability and biological activity in myelin-related processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Peptides

Truncated P0-Targeting Peptide (Cy5-P0112–125)

Source/Origin: Synthetic peptide derived from the extracellular domain of myelin protein zero (P0), the most abundant protein in peripheral nerve myelin. Structural Features: A truncated 14-amino-acid peptide (53.8% shorter than the original 26-amino-acid lead compound) conjugated with Cy5 or Cy7 fluorescent dyes for imaging . Function: Designed for fluorescence-guided nerve surgery, enabling real-time visualization of myelin-rich neural structures during procedures . Key Differences:

- Target Protein : Binds P0 (peripheral myelin) rather than MBP (central myelin) .

- Design Optimization : Systematic truncation improved binding affinity by 1.5×, attributed to enhanced interactions with P0’s crystal structure .

- Application: Clinical utility in surgical navigation contrasts with MPA-12’s endogenous, non-imaging-related role .

MBP(82–100) Immunodominant Epitope

Source/Origin: A 19-amino-acid fragment of human MBP (residues 82–100), identified as a major autoantigen in multiple sclerosis (MS) . Structural Features: Contains the immunodominant epitope VVHFFKNIVTPRTP (residues 86–95), critical for both T-cell receptor (TCR) and autoantibody binding . Function: Triggers autoimmune responses in MS patients, with HLA-DR2 haplotype-restricted T-cell activation and autoantibody production . Key Differences:

- Sequence Length: Longer (19 vs. 12 residues) and non-amidated .

Apelin-12

Source/Origin: Synthetic 12-amino-acid peptide (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) unrelated to myelin proteins . Structural Features: Amidated C-terminal and linear sequence optimized for receptor binding . Function: Regulates cardiovascular function and metabolic processes, demonstrated in heart perfusion models . Key Differences:

- Biological Context : Functions in cardiovascular homeostasis vs. MPA-12’s neural specificity .

- Synthesis: Chemically synthesized using Fmoc solid-phase methods, unlike MPA-12’s endogenous radical-mediated formation .

Cosmetic Peptides (Tripeptide-1, Hexapeptide-12)

Source/Origin : Short synthetic peptides (e.g., tripeptide-1: Gly-His-Lys; hexapeptide-12: Val-Gly-Val-Ala-Pro-Gly) used in skincare .

Structural Features : Terminal amidation enhances stability but lacks the complexity of MPA-12’s MBP-derived sequence .

Function : Promotes collagen synthesis or inhibits neuromuscular signaling in cosmetic applications .

Key Differences :

- Application: Topical use in cosmetics vs. MPA-12’s endogenous neural role .

- Length : Far shorter (3–6 residues) than MPA-12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.